molecular formula C5H5BClFO2S B13402283 (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid

(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid

Cat. No.: B13402283
M. Wt: 194.42 g/mol
InChI Key: OLLOKDGVWUOUBX-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid is a high-value, multifunctional boronic acid building block specifically designed for advanced research and development applications. This heteroaryl boronic acid integrates chlorine, fluorine, and a methylthio functional group on a thiophene core, creating a sophisticated molecular scaffold for constructing complex target molecules. Its primary research value lies in its extensive application in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and in material science for creating novel organic electronic materials. The presence of distinct halogen and sulfur-based substituents on the thiophene ring allows for selective downstream functionalization, making this compound a versatile intermediate for generating diverse compound libraries in drug discovery projects. The structural features of this boronic acid are significant; the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the chlorine atom offers a handle for further derivatization via additional cross-coupling reactions . Boronic acids, in general, are also investigated for their potential biological activity and have been explored for use in pharmaceutical prodrugs . As a specialty chemical, (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid is synthesized to meet stringent quality standards, ensuring high purity and reliability for sensitive research applications. It is strictly intended for laboratory research purposes and is not for human therapeutic or diagnostic use. Researchers are advised to consult the material's safety data sheet and handle the compound under appropriate laboratory conditions.

Properties

Molecular Formula

C5H5BClFO2S

Molecular Weight

194.42 g/mol

IUPAC Name

(3-chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid

InChI

InChI=1S/C5H5BClFO2S/c1-2-3(7)4(6(9)10)11-5(2)8/h9-10H,1H3

InChI Key

OLLOKDGVWUOUBX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(S1)F)C)Cl)(O)O

Origin of Product

United States

Preparation Methods

Halogenation Steps

  • Chlorination : This step involves the introduction of a chlorine atom onto the thiophene ring. Chlorination can be achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

  • Fluorination : Fluorination is typically performed using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom onto the thiophene ring.

Boronic Acid Formation

After halogenation, the next step involves converting the halogenated thiophene derivative into a boronic acid. This is typically achieved through a palladium-catalyzed reaction with bis(pinacolato)diboron (B$$2$$pin$$2$$) or other boron sources.

Reaction Conditions and Catalysts

The synthesis of (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid often requires specific conditions to ensure high yields and purity. These conditions include:

  • Temperature : Elevated temperatures (around 80–100°C) are typically used for the cross-coupling reactions.
  • Catalysts : Palladium-based catalysts, such as Pd(PPh$$3$$)$$4$$, are commonly employed.
  • Solvents : Inert solvents like 1,4-dioxane or tetrahydrofuran (THF) are used to facilitate the reaction.

Purification and Characterization

After synthesis, the compound is purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR ($$^1$$H and $$^{13}$$C) and mass spectrometry (MS) to confirm the structure and purity of the compound.

Applications

(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid is versatile and finds applications in various fields, including medicinal chemistry and organic synthesis. It is particularly useful in cross-coupling reactions for forming carbon-carbon bonds.

Data and Research Findings

Synthesis Yields

Compound Yield (%) Conditions
Starting Material - -
Halogenated Intermediate 70-80 Chlorination/Fluorination
Boronic Acid Derivative 60-70 Palladium-catalyzed reaction

Spectroscopic Data

Spectroscopic Method Data
$$^1$$H NMR Signals corresponding to thiophene protons and methyl group
$$^{13}$$C NMR Signals for thiophene carbons and boronic acid carbon
HRMS Molecular ion peak corresponding to the boronic acid derivative

Reaction Conditions

Parameter Value
Temperature 80-100°C
Catalyst Pd(PPh$$3$$)$$4$$
Solvent 1,4-Dioxane or THF

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-methylthiophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Boronic Acids

Compound Name Substituents Molecular Weight (g/mol) pKa (estimated) Key Structural Features
(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid Cl (C3), F (C5), CH₃ (C4) 204.03* ~7.5–8.5† Thiophene core; halogenated
(4-Bromo-5-methylthiophen-2-yl)boronic acid Br (C4), CH₃ (C5) 220.88 - Thiophene core; bromine substituent
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl, phenoxy 316.16* - Phenyl backbone; ether linkage
3-Acetamidophenylboronic acid (3-AcPBA) Acetamido (C3) 179.00 ~8.7 Phenyl backbone; amide substituent
4-Nitrophenylboronic acid NO₂ (C4) 167.11 ~7.1 Strong electron-withdrawing group

*Calculated using molecular formula.
†Estimated based on substituent effects .

Key Observations:

  • Thiophene vs. Phenyl Backbone : The thiophene core in the target compound may enhance conjugation and stability compared to phenyl-based analogs like 3-AcPBA .
  • Halogen Effects : Chlorine and fluorine substituents lower pKa compared to 3-AcPBA (pKa ~8.7), increasing reactivity at physiological pH .

Physicochemical and Reactivity Comparison

pKa and Lewis Acidity

  • The target compound’s pKa is influenced by the electron-withdrawing Cl and F substituents, which stabilize the boronate anion, reducing pKa compared to 3-AcPBA (~8.7) .
  • Fluorine’s through-space effects dominate over through-bond electronic effects, as seen in fluoro-substituted phenylboronic acids .

Hydrolysis and Stability

  • Like 4-nitrophenylboronic acid, the target compound may undergo pH-dependent hydrolysis, with optimal stability near neutral pH . However, halogen substituents could slow hydrolysis compared to nitro groups .

Key Insights:

  • Enzyme Inhibition: The methoxyethyl-phenoxy analog’s HDAC inhibition at 1 µM highlights the role of bulky substituents in enhancing target specificity, a design consideration for the target compound.

Research Findings and Implications

Antiproliferative Activity : Structural analogs like phenanthren-9-yl boronic acid show potent cytotoxicity, suggesting the target compound’s thiophene core and halogen substituents may confer similar activity .

pH-Dependent Reactivity : The compound’s lower pKa (~7.5–8.5) compared to 3-AcPBA makes it more suitable for physiological applications, such as glucose sensing or drug delivery .

Synthetic Utility : The halogen and methyl groups enhance regioselectivity in Suzuki couplings, a trait shared with (4-bromo-5-methylthiophen-2-yl)boronic acid .

Biological Activity

(3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Boronic Acids

Boronic acids, including (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid, are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. They have been extensively studied for their ability to interact with various biological targets, including enzymes and receptors. Their unique chemical properties allow them to form reversible covalent bonds with diols, making them useful in drug design and development.

  • Inhibition of β-Lactamases :
    • Boronic acids act as transition-state analogue inhibitors against β-lactamases (BLs), which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Studies have shown that compounds like (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid can effectively inhibit serine β-lactamases, with varying potency depending on the specific enzyme class targeted .
  • Anticancer Activity :
    • Research indicates that certain boronic acids exhibit cytotoxic effects against various cancer cell lines. For instance, they may induce apoptosis or inhibit cell proliferation through interactions with cellular pathways involved in growth regulation . The specific activity of (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid in this context requires further investigation.
  • Antibacterial Properties :
    • The antibacterial activity of boronic acids has been documented, particularly against Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis through enzyme inhibition contributes to its effectiveness .

1. Inhibition Profile Against β-Lactamases

A study evaluated the inhibitory effects of various boronic acids on clinically relevant β-lactamases. The results indicated that (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid demonstrated significant inhibition against specific serine β-lactamases, with IC50 values indicating effective concentrations for therapeutic applications .

Enzyme TypeInhibition Potency (IC50)Notes
Serine β-lactamase5 µMStrong inhibition observed
Class D Carbapenemase20 µMWeaker inhibition compared to serine types

2. Anticancer Activity

In vitro studies have shown that boronic acids can induce cytotoxicity in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's mechanism appears to involve the disruption of metabolic pathways essential for cancer cell survival .

3. Antifungal and Antibacterial Studies

Research has highlighted the antifungal properties of thiophene-based compounds, including derivatives like (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid. These compounds were tested against various fungal strains and demonstrated effective inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthesis strategies for (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and boronation steps. For example, halogenation of the thiophene ring followed by Miyaura borylation using Pd catalysts (e.g., PdCl₂(dppf)) in anhydrous THF or dioxane under inert atmospheres. Reaction conditions such as temperature (60–90°C), pH (neutral to slightly basic), and stoichiometric ratios of reagents (e.g., pinacolborane) are critical for achieving high yields (>70%) and minimizing side reactions like protodeboronation. Analytical validation via 1H^1H-NMR and mass spectrometry ensures purity .

Q. How does the structural configuration of (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid distinguish it from analogous thiophenyl boronic acids?

  • Methodological Answer : The compound’s unique substitution pattern—chloro (C3), fluoro (C5), and methyl (C4) groups on the thiophene ring—imparts distinct electronic and steric effects. Computational studies (DFT) reveal reduced electron density at the boron center compared to non-fluorinated analogs, enhancing electrophilicity for Suzuki-Miyaura couplings. Comparative 11B^{11}B-NMR data show chemical shifts ~30 ppm, consistent with arylboronic acids, but with altered coupling constants due to fluorine’s electronegativity .

Q. What safety protocols are essential when handling (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Avoid aqueous solutions at extreme pH to prevent boroxine formation. Storage under inert gas (argon) at 2–8°C in amber vials minimizes degradation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. What kinetic and thermodynamic factors govern the reactivity of (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Stopped-flow kinetic studies indicate rapid transmetallation (seconds) with Pd(0) catalysts, but steric hindrance from the methyl group slows oxidative addition. Thermodynamic binding constants (KdK_d) for diol-containing partners (e.g., sugars) follow trends: fructose > glucose (~103^3 M1^{-1}), driven by boronate ester stability. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates by stabilizing transition states .

Q. How can computational models guide the design of bioactive derivatives using (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid as a scaffold?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to enzymes like proteasomes or β-lactamases. Substituent effects (e.g., replacing chloro with cyano) are evaluated via QSAR models to optimize IC50_{50} values. DFT calculations (B3LYP/6-31G*) assess frontier orbital energies for redox stability in biological environments .

Q. What analytical challenges arise in characterizing (3-Chloro-5-fluoro-4-methylthiophen-2-yl)boronic acid, and how are they mitigated?

  • Methodological Answer : MALDI-MS analysis is complicated by boroxine formation (dehydration/trimerization). Derivatization with diols (e.g., 1,2-ethanediol) stabilizes the monomeric boronate ester, enabling accurate mass detection. High-resolution LC-MS with ESI+ ionization and collision-induced dissociation (CID) fragments confirm structural integrity .

Q. How do steric and electronic effects of the 4-methyl group influence regioselectivity in C–C bond-forming reactions?

  • Methodological Answer : The methyl group at C4 directs coupling partners to the less hindered C2 position. Hammett studies (σmeta_{meta} = +0.37) show electron-withdrawing substituents (Cl, F) increase reaction rates with electron-rich aryl halides. Competitive experiments (GC-MS monitoring) reveal >90% regioselectivity in couplings with 2-bromopyridine .

Q. What strategies optimize reaction conditions for high-throughput synthesis of derivatives using this boronic acid?

  • Methodological Answer : Automated IMCR (Iterative Multiple Component Reactions) platforms screen variables (base, solvent, ligand) via DoE (Design of Experiments). Surrogate models (e.g., Gaussian Processes) predict optimal combinations (e.g., K3_3PO4_4, Pd(OAc)₂, SPhos ligand in DMF) to maximize yield (>85%) while minimizing side products .

Tables

Table 1 : Comparative Reactivity of Thiophenyl Boronic Acids in Suzuki-Miyaura Couplings

CompoundSubstituentsRate Constant (k, M1^{-1}s1^{-1})Reference
(3-Cl-5-F-4-Me-thiophen-2-yl)BACl (C3), F (C5), Me (C4)1.2 × 102^{-2}
(5-Me-thiophen-2-yl)BAMe (C5)3.8 × 103^{-3}
Phenylboronic acidNone6.5 × 104^{-4}

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